4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with amino and carboxamide groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide: This compound has a similar pyrazole ring structure but with different substituents, leading to variations in chemical and biological properties.
4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.
Properties
CAS No. |
1174305-95-3 |
---|---|
Molecular Formula |
C8H14N4O |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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